3-(4-Aminophenyl)-1-methylpyrrolidine-2,5-dione
Description
Properties
CAS No. |
59512-13-9 |
|---|---|
Molecular Formula |
C11H12N2O2 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
3-(4-aminophenyl)-1-methylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C11H12N2O2/c1-13-10(14)6-9(11(13)15)7-2-4-8(12)5-3-7/h2-5,9H,6,12H2,1H3 |
InChI Key |
QMQMEAAIWVAXHW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CC(C1=O)C2=CC=C(C=C2)N |
Origin of Product |
United States |
Preparation Methods
Methylation at the 1-Position
The introduction of a methyl group at the 1-position of pyrrolidine-2,5-dione is achieved via N-alkylation . In a representative procedure from, 3-(4-aminophenyl)pyrrolidine-2,5-dione is treated with methyl iodide in the presence of a base such as potassium carbonate. The reaction proceeds in anhydrous dimethylformamide (DMF) at 60–80°C for 12–24 hours, yielding the 1-methyl derivative with moderate efficiency.
Key considerations :
- Regioselectivity : The lone pair on the pyrrolidine nitrogen directs alkylation exclusively to the 1-position.
- Side reactions : Over-alkylation is mitigated by controlling stoichiometry (1.1–1.3 equivalents of methyl iodide).
Introduction of the 4-Aminophenyl Group at the 3-Position
The 4-aminophenyl moiety is introduced via Friedel-Crafts acylation or nucleophilic aromatic substitution . A documented method involves reacting pyrrolidine-2,5-dione with 4-nitrobenzoyl chloride, followed by catalytic hydrogenation to reduce the nitro group to an amine.
Optimization challenges :
- Reduction conditions : Palladium on carbon (Pd/C) under hydrogen atmosphere (1–3 atm) ensures complete reduction without ring saturation.
- Protection strategies : Temporary protection of the amine group (e.g., acetylation) prevents unwanted side reactions during subsequent steps.
Cyclization-Based Synthesis
Michael Addition-Cyclization Sequence
A convergent route involves the Michael addition of methylamine to a diketone precursor, followed by cyclodehydration. For example, reacting methylamine with dimethyl 2-(4-aminophenyl)malonate in acetic acid under reflux yields the pyrrolidine-2,5-dione framework.
Reaction conditions :
Transimination Reactions
Recent advances from demonstrate the utility of transimination for modifying pyrrolidine-dione derivatives. While this method was applied to 2,3-diones, analogous strategies could adapt to 2,5-diones. For instance, reacting 4-methoxybenzylamino-pyrrolidine-2,5-dione with excess methylamine (40% aqueous solution) replaces the 4-methoxybenzyl group with a methylamino group.
Critical parameters :
- Methylamine equivalents : 47 equivalents ensure complete substitution (yield: 92.2%).
- Solvent-free conditions : Using methylamine as both reactant and solvent enhances reaction efficiency.
Structural Validation and Analytical Data
Spectroscopic Characterization
- ¹H NMR : Key signals include:
- X-ray crystallography : Confirms planar pyrrolidine ring and Z-configuration of substituents (dihedral angle: 49.86° between phenyl rings).
Comparative Analysis of Synthetic Routes
Industrial-Scale Considerations
For large-scale production, the transimination route offers superior scalability due to:
- Minimal purification steps : High conversions reduce the need for chromatography.
- Cost-effectiveness : Methylamine is inexpensive and readily available.
- Environmental impact : Aqueous reaction conditions align with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-(4-Amino-phenyl)-1-methyl-pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogenation catalysts (e.g., palladium on carbon), oxidizing agents (e.g., potassium permanganate), and halogenating agents (e.g., bromine). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, such as halogenated, nitrated, or aminated products, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(4-Amino-phenyl)-1-methyl-pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 3-(4-Amino-phenyl)-1-methyl-pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes .
Comparison with Similar Compounds
Key Findings :
- The C3-methyl or ethyl substitution (e.g., compound 7) significantly enhances aromatase inhibition, likely due to improved hydrophobic interactions with the enzyme’s active site .
- N1-methylation (as in the target compound) balances potency and metabolic stability, whereas N1-H derivatives (e.g., compound 15) show reduced activity and synthetic complexity .
Derivatives with Modified Aromatic Moieties
Fluorinated Analogues
- 3-(4-Fluorophenyl)-1-methylpyrrolidine-2,5-dione (CAS 716-02-9): Replacing the 4-aminophenyl with 4-fluorophenyl eliminates aromatase inhibition but may redirect activity toward other targets (e.g., ion channels or kinases) .
Indole-Substituted Derivatives
Compounds like 3-(1H-indol-3-yl)-1-methylpyrrolidine-2,5-dione () exhibit cytotoxicity (IC₅₀ values in μM range) rather than aromatase inhibition, emphasizing how the indole moiety shifts biological activity toward anticancer pathways .
Bicyclic and Polycyclic Derivatives
- 3-[2′(4-Aminophenyl)ethyl]pyrrolidine-2,5-dione: This bicyclic derivative demonstrated antitumor activity in preclinical models, suggesting that extending the alkyl chain at C3 can diversify therapeutic applications .
- 1-(4-Acetylphenyl)-3-aryloxypyrrolidine-2,5-dione derivatives : These compounds inhibit GABA-transaminase (IC₅₀ = 5.2–160.4 mM), highlighting the impact of aryloxy substituents on enzyme targeting .
Cytotoxicity vs. Enzyme Selectivity
A critical distinction arises between aromatase inhibitors (e.g., target compound) and cytotoxic agents (e.g., indole derivatives in ). For example:
Biological Activity
3-(4-Aminophenyl)-1-methylpyrrolidine-2,5-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a five-membered pyrrolidine ring and a 4-aminophenyl group. Its molecular formula is CHNO, with a molecular weight of approximately 204.22 g/mol. The unique structural features facilitate various chemical modifications and interactions with biological targets, making it a candidate for drug development.
Biological Activity Overview
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown its effectiveness against several bacterial strains, suggesting potential applications in treating infections.
Anticancer Potential
The compound has been explored for its anticancer properties. Studies suggest that it interacts with specific molecular targets, potentially modulating cell signaling pathways involved in cancer progression. For instance, it has been shown to inhibit the growth of various cancer cell lines through mechanisms that may include apoptosis induction and cell cycle arrest .
Mechanism of Action
The mechanism by which this compound exerts its biological effects likely involves interactions with enzymes or receptors. This interaction profile may lead to enzyme inhibition or activation, influencing metabolic pathways critical for cell survival and proliferation.
Case Studies
-
Anticancer Studies
A study conducted on mouse models demonstrated that derivatives of pyrrolidine-2,5-dione exhibited significant antiproliferative effects against leukemia cell lines (L1210 and P388). The results indicated that these compounds could serve as potential candidates for cancer therapy due to their ability to induce apoptosis in malignant cells . -
Antimicrobial Activity
In antimicrobial assays, this compound showed moderate activity against both Gram-positive and Gram-negative bacteria. The inhibition zones measured were significant compared to controls, indicating its potential as an antimicrobial agent .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 204.22 g/mol |
| Antimicrobial Activity | Effective against S. aureus and E. coli (inhibition zones: 17 mm and 15 mm) |
| Anticancer Activity | Significant antiproliferative effects on L1210 and P388 leukemia cells |
Q & A
Basic Research Question
- HPLC-UV/Vis : Use C18 columns with mobile phases (acetonitrile/water + 0.1% TFA) and detect at λ = 254 nm .
- LC-MS/MS : Employ MRM transitions (e.g., m/z 231 → 145) for high sensitivity in plasma or tissue homogenates .
- Calibration curves : Prepare standards in matching matrices (e.g., PBS or serum) to minimize matrix effects .
How does structural modification of the 4-aminophenyl group impact the compound’s physicochemical properties?
Advanced Research Question
- Electron-withdrawing substituents (e.g., -NO₂, -CF₃): Increase metabolic stability but reduce solubility.
- Hydrophilic groups (e.g., -OH, -COOH): Enhance aqueous solubility but may compromise blood-brain barrier penetration.
- Steric effects : Bulky substituents (e.g., -SiMe₃) alter binding kinetics and selectivity .
What computational tools predict the metabolic fate of this compound?
Advanced Research Question
- CYP450 metabolism : Use in silico tools like StarDrop or ADMET Predictor to identify oxidation hotspots (e.g., N-methyl group).
- Metabolite identification : Combine molecular docking with quantum mechanical calculations (e.g., Gaussian) to simulate reactive intermediates .
How can crystallographic data inform polymorphism studies of pyrrolidine-2,5-dione derivatives?
Advanced Research Question
- PXRD analysis : Compare experimental diffractograms with simulated patterns from single-crystal data .
- Thermodynamic stability : Assess polymorph stability via DSC (melting points) and lattice energy calculations (e.g., using Materials Studio) .
What methodologies validate the compound’s role in prodrug or targeted delivery systems?
Advanced Research Question
- Enzyme-labile linkers : Attach via carbamate or ester bonds, cleavable by specific hydrolases .
- Click chemistry : Conjugate with azide-functionalized targeting moieties (e.g., antibodies) using CuAAC reactions .
- Pharmacokinetic profiling : Track bioavailability and tissue distribution using radiolabeled analogs (e.g., ¹⁸F derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
